molecular formula C5H14ClN3 B1407128 1-Tert-butylguanidine hydrochloride CAS No. 84452-30-2

1-Tert-butylguanidine hydrochloride

Cat. No.: B1407128
CAS No.: 84452-30-2
M. Wt: 151.64 g/mol
InChI Key: FBUACVNAFRIUMI-UHFFFAOYSA-N
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Description

Historical Trajectories of Guanidine (B92328) Derivatives in Organic Synthesis

The journey of guanidine chemistry began in the 19th century, and since then, the development of synthetic methodologies for guanidine derivatives has been a continuous area of research. Initially, the synthesis of guanidines was often challenging, but over the decades, a variety of methods have been developed to access a wide array of substituted guanidines. These methods often involve the reaction of a primary or secondary amine with a guanidinylating agent.

Historically, the synthesis of these compounds has been crucial for accessing complex natural products that feature the guanidine moiety. Many marine natural products, for instance, contain intricate cyclic guanidine structures that have spurred the development of novel synthetic strategies. These historical efforts have laid the groundwork for the more recent applications of guanidine derivatives in areas such as organocatalysis and materials science.

Academic Significance of Substituted Guanidines in Contemporary Chemical Science

In modern chemical science, substituted guanidines have gained prominence due to their diverse functionalities. Their strong basicity and unique hydrogen-bonding capabilities make them valuable in various applications. In the field of organocatalysis, guanidines and their derivatives have been employed as highly effective Brønsted bases to promote a wide range of organic transformations.

The academic significance of substituted guanidines is also evident in medicinal chemistry. The guanidinium (B1211019) group, being protonated at physiological pH, can engage in multiple hydrogen bond interactions with biological receptors, making it a key pharmacophore in the design of therapeutic agents. Furthermore, the structural diversity achievable through substitution on the guanidine core allows for the fine-tuning of steric and electronic properties, enabling the development of highly selective and active molecules. The ability to introduce various substituents onto the guanidine scaffold has made it a valuable motif in combinatorial chemistry for the discovery of new bioactive compounds.

Research Paradigms and Key Investigative Avenues for 1-Tert-butylguanidine Hydrochloride

This compound is a specific substituted guanidine that has garnered interest within the academic community. The presence of the sterically demanding tert-butyl group significantly influences the compound's reactivity and properties. Research into this particular derivative focuses on several key areas, leveraging its unique structural and electronic characteristics.

One major research paradigm involves its use as a non-nucleophilic strong base in organic synthesis. The bulky tert-butyl group can sterically hinder the nitrogen atoms, reducing their nucleophilicity while maintaining high basicity. This property is particularly valuable in reactions where a strong base is required to deprotonate a substrate without leading to unwanted side reactions.

Another investigative avenue for this compound is its application as a ligand in coordination chemistry. The nitrogen atoms of the guanidine core can coordinate to metal centers, and the tert-butyl substituent can influence the steric environment around the metal, potentially leading to novel catalytic activities or stabilizing unusual oxidation states.

Furthermore, the hydrochloride salt form of 1-tert-butylguanidine makes it a stable, crystalline solid that is easier to handle and store compared to its free base form. This practical aspect facilitates its use in various experimental setups. Research is also directed towards understanding the fundamental physicochemical properties of this compound, such as its pKa, solubility, and crystal structure, to better predict its behavior in different chemical environments.

Table 1: Physicochemical Properties of Guanidine and a Representative Derivative

Property Guanidine 2-tert-Butyl-1,1,3,3-tetramethylguanidine (B31305)
Molar Mass 59.07 g/mol 171.288 g/mol
pKa 13.6 24.31 (in acetonitrile) scbt.com
Appearance Crystalline solid Liquid
CAS Number 113-00-8 29166-72-1

Table 2: Selected Research Applications of Substituted Guanidines

Application Area Example of Guanidine Derivative Role in Research
Organocatalysis Chiral Bis-guanidines Asymmetric catalysis
Medicinal Chemistry Arginine-rich peptides Drug delivery, cell penetration
Coordination Chemistry N,N'-disubstituted guanidines Ligands for transition metals
Natural Product Synthesis Cyclic Guanidines Key structural motif in marine alkaloids

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.ClH/c1-5(2,3)8-4(6)7;/h1-3H3,(H4,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUACVNAFRIUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Tert Butylguanidine Hydrochloride

Established and Emerging Synthetic Routes for Guanidinium (B1211019) Salts

The synthesis of guanidinium salts is a well-explored field, characterized by a range of established methods and the continuous emergence of novel transformations designed to improve efficiency, scope, and sustainability.

Classical Guanidinylation Approaches

The traditional synthesis of guanidines involves the reaction of an amine with a guanylating agent. For 1-tert-butylguanidine, this typically involves using tert-butylamine (B42293) as the precursor. Several classical reagents can achieve this transformation:

Reaction with Cyanamides: The reaction of an amine with cyanamide (B42294) or its derivatives is a fundamental approach. While effective, the use of cyanogen (B1215507) bromide, a highly toxic reagent, is a significant drawback of some related procedures.

Reaction with S-alkylisothioureas: S-methylisothiourea salts are common guanylating agents. orgsyn.orgnih.gov These reagents react with amines like tert-butylamine to form the desired guanidine (B92328). The reaction can be promoted by heat or the presence of a base.

Reaction with Activated Guanidines: Highly reactive guanylating agents such as N,N'-Di-Boc-N''-triflylguanidine are extremely effective for guanidinylating even sterically hindered or electronically deactivated amines. orgsyn.orgnih.gov This reagent, often called Goodman's reagent, reacts readily with primary amines like tert-butylamine under mild conditions to provide a protected form of the guanidine, which can then be deprotected to yield the hydrochloride salt. nih.gov

Reaction with Carbodiimides: Amines can add to carbodiimides to form N,N',N''-trisubstituted guanidines. This method is often catalyzed by metal complexes or strong bases. nih.gov

Reaction with Vilsmeier Salts: A well-documented procedure for a related compound, 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (Barton's base), involves the reaction of tert-butylamine with a Vilsmeier salt derived from tetramethylurea and triphosgene (B27547) (a safer phosgene (B1210022) equivalent). orgsyn.orgwikipedia.org This demonstrates a robust method for introducing the tert-butyl group onto a guanidine framework.

While the reaction of guanidine hydrochloride with tert-butyl isocyanate is a conceptually plausible route, it is less commonly documented in the literature compared to the aforementioned methods. Isocyanates are highly reactive electrophiles that can react with the nucleophilic nitrogen atoms of guanidine. rsc.org However, controlling the selectivity and preventing polymerization can be challenging.

Advanced Synthetic Transformations (e.g., Liebeskind-Srogl Reaction for C3-substituted triazinium salts as analogous frameworks)

Emerging synthetic methods offer new avenues for creating complex molecules with functionalities similar to guanidines. The Liebeskind-Srogl cross-coupling reaction, while not directly producing guanidines, is an excellent example of an advanced transformation applied to analogous nitrogen-rich heterocyclic frameworks like N1-tert-butyl-1,2,4-triazinium salts. orgsyn.orgsigmaaldrich.com

This reaction involves the palladium-catalyzed cross-coupling of a thiomethyl-substituted triazinium salt with a boronic acid. wikipedia.orgorganic-chemistry.org The transformation is significant because it allows for the late-stage functionalization of the heterocyclic core, enabling the introduction of a wide variety of substituents at the C3 position. Researchers have optimized this reaction to achieve high yields by carefully selecting the palladium catalyst, copper co-catalyst, and reaction conditions. researchgate.net This strategy highlights a modern approach where a core structure is assembled and then precisely decorated, a principle that is increasingly applied in complex molecule synthesis, including potential future routes to novel guanidine derivatives.

Precision Synthesis of 1-Tert-butylguanidine Hydrochloride

The precise synthesis of this compound requires careful control over the reaction to maximize yield and purity. This involves optimizing the choice of starting materials and the specific conditions under which the reaction is performed.

Optimization of Precursor Selection and Reaction Parameters

The synthesis of substituted guanidines is highly dependent on the choice of precursors and reaction conditions. A common and efficient strategy for preparing monosubstituted guanidines involves the reaction of a primary amine with a potent guanylating agent.

Precursor Selection:

Amine: Tert-butylamine is the logical and most common precursor for the tert-butyl moiety due to its commercial availability and appropriate nucleophilicity. orgsyn.orgwhiterose.ac.uk

Guanylating Agent: N,N'-Di-Boc-N''-triflylguanidine is a superior choice for achieving high yields and clean reactions. orgsyn.orgnih.gov The Boc (tert-butoxycarbonyl) groups serve as protecting groups that reduce the basicity of the guanidine during the reaction and can be easily removed later with acid, which also forms the desired hydrochloride salt.

Reaction Parameters: The reaction of tert-butylamine with N,N'-Di-Boc-N''-triflylguanidine is typically performed in an aprotic solvent like dichloromethane (B109758) or THF at room temperature. The reaction is often rapid, and the primary optimization involves stoichiometry and workup procedures to isolate the protected intermediate. Subsequent deprotection with hydrochloric acid in a solvent like methanol (B129727) or dioxane efficiently yields the final product, this compound.

The following table illustrates how reaction parameters can be optimized, using the analogous Liebeskind-Srogl reaction as a model for systematic improvement of a synthetic protocol.

Table 1: Optimization of Liebeskind-Srogl Reaction for an Analogous N-tert-Butyl Triazinium Salt

Entry Catalyst (mol %) Co-catalyst Solvent Temperature (°C) Yield (%)
1 Pd(PPh₃)₄ (10) - 1,4-Dioxane 60 45
2 Pd(PPh₃)₄ (10) CuTC (2.2 equiv) 1,4-Dioxane 60 89
3 Pd₂(dba)₃ (5) CuTC (2.2 equiv) 1,4-Dioxane 60 75
4 Pd(PPh₃)₄ (10) Cu₂O (2.2 equiv) 1,4-Dioxane 60 Trace
5 Pd(PPh₃)₄ (10) CuTC (2.2 equiv) Toluene 60 68
6 Pd(PPh₃)₄ (10) CuTC (2.2 equiv) 1,4-Dioxane 80 85

This table is representative of data found in the literature for optimizing advanced synthetic transformations. researchgate.net CuTC = Copper(I) thiophene-2-carboxylate, dba = dibenzylideneacetone.

Control over Reaction Yields and Purity Profiles

Achieving high yield and purity is paramount. For the synthesis of substituted guanidines, the choice of the guanylating agent is critical. Less reactive amines or those prone to side reactions benefit from modern, highly efficient reagents.

The use of N,N'-Di-Boc-N''-triflylguanidine generally results in high yields (often exceeding 90%) of the protected guanidine. orgsyn.org Purification at this stage is typically straightforward, often involving a simple aqueous workup followed by flash column chromatography. The subsequent deprotection/salt formation step with HCl is usually quantitative.

The table below shows representative yields for the guanylation of various amines using a modern guanylating reagent, demonstrating the high efficiency and broad applicability of the method.

Table 2: Representative Yields of Protected Guanidines from Various Amines

Entry Amine Guanylating Agent Solvent Yield of Protected Guanidine (%)
1 Benzylamine N,N'-Di-Boc-N''-triflylguanidine Dichloromethane 95
2 Aniline N,N'-Di-Boc-N''-triflylguanidine Dichloromethane 92
3 tert-Butylamine N,N'-Di-Boc-N''-triflylguanidine Dichloromethane 94
4 Isopropylamine N,N'-Di-Boc-N''-triflylguanidine Dichloromethane 96
5 Cyclohexylamine N,N'-Di-Boc-N''-triflylguanidine Dichloromethane 93

Yields are based on typical results reported for this class of reaction. The reaction with tert-butylamine is expected to be similarly high-yielding.

The purity of the final this compound is readily assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. The crystalline nature of the hydrochloride salt often facilitates purification by recrystallization.

Principles of Sustainable Synthesis in Guanidine Chemistry

The principles of green chemistry are increasingly influencing the synthesis of guanidines, aiming to reduce environmental impact and improve safety. Key strategies include:

Use of Greener Catalysts: Traditional methods often use stoichiometric amounts of toxic reagents like mercury salts. Modern approaches focus on using catalytic amounts of less toxic metals like copper, zinc, or palladium. nih.govrsc.org Furthermore, organocatalysts, including guanidine hydrochloride itself, have been employed for various transformations, highlighting a self-fulfilling green approach.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. Catalytic additions of amines to carbodiimides are highly atom-economical. nih.gov

Safer Reagents and Solvents: There is a significant push to replace hazardous reagents. For example, using triphosgene as a solid, more manageable substitute for highly toxic phosgene gas in the synthesis of guanidine precursors is a notable improvement. orgsyn.org Similarly, replacing heavy metals with alternatives like N-iodosuccinimide (NIS) for activating thioureas represents a greener choice. researchgate.net

Renewable Feedstocks and Biosynthesis: A forward-looking approach involves the photosynthetic production of guanidine from CO₂, water, and nitrogen sources in engineered cyanobacteria. This method represents the pinnacle of sustainable synthesis by using renewable inputs and solar energy.

By embracing these principles, the chemical community is developing more environmentally benign and efficient pathways for the synthesis of this compound and other valuable guanidine compounds.

Development of Environmentally Benign Synthetic Protocols

Traditional methods for the synthesis of guanidines often involve harsh reagents and generate significant waste. The development of environmentally benign synthetic protocols for this compound aims to mitigate these issues by focusing on several key areas: the use of greener solvents, the exploration of catalytic methods, and the reduction of hazardous byproducts.

One of the primary goals in developing greener syntheses is the replacement of hazardous solvents with more environmentally friendly alternatives. While detailed protocols for this compound are not extensively published in this specific context, general principles of green chemistry in guanidine synthesis can be applied. For instance, the use of water or solvent-free conditions, where feasible, represents a significant step forward. Microwave-assisted synthesis has also emerged as a promising technique, often leading to shorter reaction times, higher yields, and reduced energy consumption. The use of guanidine hydrochloride itself as a green organocatalyst in certain reactions highlights the potential for self-catalysis or the use of less toxic catalytic systems. nih.gov

Catalytic approaches are at the forefront of developing environmentally friendly synthetic routes. The use of catalysts, as opposed to stoichiometric reagents, can significantly reduce waste and improve reaction efficiency. For guanidine synthesis in general, various catalytic systems are being explored. While specific catalytic syntheses for this compound are not widely documented, the principles of using transition metal catalysts or organocatalysts to facilitate the guanylation reaction are applicable. These methods often proceed under milder conditions and can offer higher selectivity, thereby minimizing the formation of unwanted byproducts.

A common route to guanidines involves the reaction of a primary amine, such as tert-butylamine, with a guanylating agent. Traditional guanylating agents can be hazardous or produce significant waste. Research into greener alternatives is ongoing. For example, the use of cyanamide or its derivatives in the presence of a suitable catalyst can provide a more direct and less wasteful route to guanidines.

Evaluation of Atom Economy and Process Efficiency

The efficiency of a chemical process can be evaluated using several metrics, with atom economy and process mass intensity (PMI) being among the most important in the context of green chemistry. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. Process efficiency, often quantified by PMI, considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.

While specific process efficiency data for the industrial production of this compound is not publicly available, a theoretical analysis of potential synthetic routes can provide insight into their atom economy.

A common method for synthesizing guanidines is the reaction of a primary amine with a guanylating agent like S-methylisothiourea sulfate, which is itself prepared from thiourea (B124793) and dimethyl sulfate. Another approach involves the reaction of an amine with cyanamide.

To illustrate the concept of atom economy, let's consider a hypothetical synthesis of 1-tert-butylguanidine from tert-butylamine and cyanamide.

Reaction: (CH₃)₃CNH₂ + H₂NCN → (CH₃)₃CN=C(NH₂)₂

The molecular weight of tert-butylamine is approximately 73.14 g/mol , and the molecular weight of cyanamide is approximately 42.04 g/mol . The molecular weight of the product, 1-tert-butylguanidine, is approximately 115.18 g/mol .

Atom Economy Calculation: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (115.18 / (73.14 + 42.04)) x 100 Atom Economy (%) ≈ 100%

Table 1: Theoretical Atom Economy of Different Guanidine Synthetic Routes

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Addition Reactiontert-Butylamine + Cyanamide1-tert-ButylguanidineNone~100%
From Thiourea Derivativetert-Butylamine + S-Methylisothiourea salt1-tert-ButylguanidineMethyl mercaptan, salt< 100%

It is important to note that while a high atom economy is desirable, other factors such as reaction yield, selectivity, safety, and the environmental impact of the reagents and solvents must also be considered for a comprehensive assessment of the process's greenness.

Chemical Reactivity and Mechanistic Pathways

Mechanistic Elucidation of Guanidine-Involved Reactions

Guanidine (B92328) and its derivatives are highly versatile molecules in organic chemistry, capable of acting as both nucleophiles and electrophiles. ineosopen.org The reactivity of the guanidine carbon center, however, is often tempered by strong resonance stabilization. organic-chemistry.orgnih.gov Overcoming this stability is key to unlocking its synthetic potential.

Proton Transfer Dynamics and Basicity Studies in Guanidinium (B1211019) Systems

The guanidinium cation, formed upon protonation of guanidine, is stabilized by the delocalization of the positive charge across the three nitrogen atoms. ineosopen.org This Y-aromaticity contributes to the high basicity of guanidines, with some derivatives classified as "superbases." ineosopen.orgscripps.edu The pKa of the conjugate acid of guanidine is approximately 13.6. scripps.edu

Proton transfer is a fundamental process in many reactions involving guanidinium systems. researchgate.netrsc.org Computational studies using density functional theory (DFT) have been employed to model the potential energy surface of proton transfer between guanidinium groups. These studies indicate that proton transfer can occur with minimal energy barriers, facilitated by the presence of water molecules that reorient to stabilize the transitioning proton. researchgate.net In certain contexts, such as within ion channels, the cooperative motion of protons between multiple guanidinium groups is a subject of ongoing research. researchgate.net The high basicity of the guanidinium side chain in arginine, for instance, is crucial for specific interactions and proton exchange processes in biological systems. rsc.org

The kinetics of nitrosation of guanidines have been shown to be first order with respect to both the guanidine and acid concentrations. researchgate.net The mechanism proposed involves a slow proton transfer as the rate-determining step, similar to the nitrosation of amides and ureas. researchgate.net

Guanidinium groups can also act as general-acid catalysts in reactions such as phosphoryl transfer. nih.gov A study on a model compound with an intramolecular hydrogen bond between a phosphodiester and a guanidinium group revealed that two protons move in the rate-determining step, suggesting a mechanism involving general-acid catalysis by the guanidinium group. nih.gov

Electrophilic and Nucleophilic Activation Processes

While the guanidine carbon is electron-deficient, its reactivity towards nucleophiles is hindered by resonance stabilization. nih.gov A novel strategy to enhance the electrophilicity of the guanidine carbon involves its conversion into a guanidine cyclic diimide (GCDI). organic-chemistry.orgnih.gov This transformation disrupts the resonance, making the carbon center more susceptible to nucleophilic attack. Acid additives, such as trifluoroacetic acid (TFA), can selectively protonate an imine-like nitrogen in the GCDI, further increasing the reactivity of the guanidine carbon. organic-chemistry.org This allows for nucleophilic substitution reactions with various amines and alcohols under mild, metal-free conditions. organic-chemistry.org The reaction proceeds through a nucleophilic addition-elimination pathway. organic-chemistry.org

Guanidines can also exhibit nucleophilic character. ineosopen.orgrsc.orgrsc.org For instance, linked bis{guanidines} have demonstrated nucleophilic activity towards organic halides. rsc.org The high nucleophilicity of guanidines can also lead to aza-Michael additions with dienophiles, a common side reaction in cycloadditions. nih.gov The use of non-nucleophilic hexafluorophosphate (B91526) salts of guanidinium derivatives can favor Diels-Alder cycloadditions over the aza-Michael pathway. nih.gov

Stereoelectronic Modulation by the Tert-butyl Group in Guanidine Derivatives

The tert-butyl group, a bulky and electron-donating substituent, significantly influences the reactivity of the guanidine moiety through both steric and electronic effects. rsc.orgbaranlab.orgrsc.org

Influence of Steric Hindrance on Reaction Trajectories

The steric bulk of the tert-butyl group can hinder the approach of reactants, thereby influencing the regioselectivity and stereoselectivity of reactions. scripps.edunih.gov For example, in cyclocondensation reactions, steric hindrance between a tert-butyl group and other substituents can destabilize certain transition states, leading to the preferential formation of a single regioisomer. scripps.edunih.gov

The synthesis of sterically hindered penta-alkyl guanidines, including those with a tert-butyl group, has been achieved and these compounds have shown utility as non-nucleophilic bases in organic synthesis. rsc.org The steric hindrance provided by the tert-butyl group can also be exploited to control the conformation of molecules, as seen in pyridin-2-yl guanidine derivatives where it influences the dihedral angle between the guanidine and pyridine (B92270) moieties. acs.org In some cases, steric hindrance can surprisingly increase reactivity, as observed in twisted amides where steric crowding can enhance reaction rates. baranlab.org

The presence of a tert-butyl group can also prevent or slow down certain reactions. For instance, in the context of oligonucleotides modified with N-tert-butylguanidine, the bulky group interacts with the minor groove of the DNA duplex, which contributes to its high duplex-forming ability. nih.gov

Electronic Effects on Reaction Kinetics and Thermodynamics

The electron-donating nature of the tert-butyl group, through hyperconjugation, can influence the electronic properties of the guanidine system. nih.gov This can affect the basicity of the guanidine and the kinetics and thermodynamics of its reactions. For instance, the introduction of tert-butyl groups into tetrathiafulvalene-tetraazapyrene triads raises the LUMO level of the tetraazapyrene unit, which is consistent with the electron-donating effect of the tert-butyl groups. nih.gov This electronic modulation can impact the redox properties of the molecule. nih.gov

Intermolecular and Intramolecular Interactions Governing Guanidine Reactivity

The reactivity of guanidines is also governed by a network of intermolecular and intramolecular interactions, including hydrogen bonding and van der Waals forces. acs.orgrsc.orgnih.gov

Intramolecular hydrogen bonding can play a crucial role in controlling the conformation of guanidine-containing molecules. acs.org In pyridin-2-yl guanidine derivatives, an intramolecular hydrogen bond between the pyridine nitrogen and the guanidinium protons was observed. acs.org Such interactions can lock the molecule into a specific conformation, thereby influencing its reactivity.

Guanidine itself can act as an additive to enable certain reactions. For example, it has been used to facilitate intermolecular ortho-phthalaldehyde-amine-thiol three-component reactions for the modular construction of peptide-peptide and peptide-drug conjugates. nih.gov The presence of guanidine can also disrupt protein structures, highlighting its ability to interfere with non-covalent interactions. acs.orgnih.gov

The table below summarizes key research findings related to the chemical reactivity of guanidine derivatives.

Research AreaKey FindingReference
Proton Transfer Proton transfer between guanidinium groups can occur with low energy barriers, facilitated by water molecules. researchgate.net
Nucleophilic Activation Conversion of guanidines to guanidine cyclic diimides (GCDIs) enhances their electrophilicity for nucleophilic substitution. organic-chemistry.orgnih.gov
Steric Hindrance The tert-butyl group provides significant steric hindrance, influencing reaction regioselectivity and enabling its use as a non-nucleophilic base. scripps.edursc.orgnih.gov
Electronic Effects The electron-donating tert-butyl group can raise the LUMO energy level of adjacent π-systems through hyperconjugation. nih.gov
Intermolecular Interactions Anions in guanidinium ionic liquids strongly influence intermolecular hydrogen bonding and overall structure. rsc.org
Intramolecular Interactions Intramolecular hydrogen bonds can control the conformation of guanidine-containing molecules. acs.org

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Characterization of 1-Tert-butylguanidine Hydrochloride

Quantum mechanical calculations are instrumental in elucidating the intrinsic properties of molecules. For the 1-tert-butylguanidinium cation, the protonated form of 1-tert-butylguanidine, these methods reveal details about its electronic landscape and conformational possibilities.

Electronic Structure, Bonding Analysis, and Charge Distribution

The electronic structure of the guanidinium (B1211019) cation, the core of this compound, is characterized by a planar arrangement of the central carbon and three nitrogen atoms. This planarity is a consequence of the delocalization of π-electrons across the C-N bonds, resulting in a resonance-stabilized structure. wikipedia.org Upon protonation, the positive charge is not localized on a single nitrogen atom but is distributed among all three, leading to three equivalent C-N bonds with a bond order of approximately 4/3. This charge delocalization is a key factor in the high stability of the guanidinium cation in aqueous solutions. wikipedia.org

In N,N'-substituted guanidines, the specific tautomer present can be influenced by the electronic properties of the substituents. mdpi.com For 1-tert-butylguanidine, the electron-donating tert-butyl group is expected to influence the charge distribution within the guanidinium headgroup. Studies on various functionalized guanidinium-based systems have shown that the charge distribution is sensitive to the nature of the substituent. rsc.org Quantum chemical calculations on guanidinium and its derivatives have been employed to understand the effect of protonation on the localization of electron density, providing a basis for interpreting experimental data such as X-ray photoelectron spectra. researchgate.net The resonance stabilization and charge distribution in the guanidinium moiety are fundamental to its chemical behavior. stackexchange.com

Conformational Analysis and Potential Energy Surfaces

The steric bulk of the tert-butyl group is a significant factor in determining the most stable conformation. General principles of conformational analysis suggest that steric hindrance will be minimized in the preferred arrangement. lumenlearning.com For N,N'-substituted guanidines, gas-phase calculations have been used to predict the most stable tautomers and their geometries. mdpi.com The interplay of electronic effects from the guanidinium group and steric demands of the tert-butyl substituent will define the low-energy regions of the potential energy surface for 1-tert-butylguanidine.

Molecular Dynamics Simulations of Guanidinium Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into solvation phenomena and the time-dependent behavior of molecules.

Solvation Shell Dynamics and Solvent Effects

MD simulations have been extensively used to study the hydration of the guanidinium cation. These simulations, in conjunction with experimental techniques like neutron diffraction, have revealed that the guanidinium ion has a bimodal hydration shell. nih.govacs.org The N-H groups form well-defined hydrogen bonds with water molecules within the plane of the ion, while the planar faces of the ion show a deficiency in interactions with water. nih.govacs.org This weak hydration contributes to its characterization as one of the most weakly hydrated cations. nih.gov

The presence of guanidinium ions in solution can significantly affect the structure and dynamics of the surrounding water. aps.orgnih.gov Quantum chemical calculations have shown that guanidinium can alter the charge distribution on directly hydrogen-bonded water molecules and influence the OH stretch frequency. nih.gov MD simulations have also been used to investigate the number of water molecules in the first solvation shell of various ions, including the guanidinium ion. nist.gov The interaction of the guanidinium moiety with water is anisotropic, with a preference for orientations parallel to the water surface in some simulations. cas.cz

Dynamic Behavior and Proton Exchange Mechanisms

The dynamic behavior of guanidinium ions in solution includes translational and rotational motion, as well as proton exchange with the solvent. Proton exchange between the guanidinium ion and water has been studied in various solvent mixtures. researchgate.net The rate and mechanism of this exchange are influenced by factors such as pH and solvent composition. researchgate.net

MD simulations can also shed light on the association of guanidinium ions in solution. Studies have shown a tendency for guanidinium ions to form stacked pairs, a phenomenon that is dependent on concentration. aps.org This behavior is attributed to a combination of hydrophobic interactions and in-plane hydrogen bonding with water. aps.org The dynamic interactions between guanidinium ions and other species in solution are crucial for understanding their role in various chemical and biological processes.

Predictive Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for predicting the course of chemical reactions and identifying the high-energy transition states that govern reaction rates. For guanidine (B92328) derivatives, density functional theory (DFT) calculations have been employed to investigate reaction mechanisms.

One study used DFT to model the aza-Michael addition/intramolecular cyclization reaction of guanidinium chlorides. nih.gov These calculations predicted that the initial nucleophilic attack of the neutral guanidine on the reaction partner is the most energetically demanding step. nih.gov The study also highlighted how the formation of different tautomers in situ can influence the product distribution. nih.gov Such predictive modeling can be invaluable in understanding and optimizing synthetic routes involving guanidine-containing compounds. jst.go.jp By calculating the energies of reactants, products, and transition states, computational chemistry provides a framework for rationalizing and predicting chemical reactivity. acs.org

Computational Design Principles for Novel Guanidine-Containing Molecules

The unique properties of the guanidinium group make it a valuable functional moiety in the design of new molecules for various applications, including as molecular transporters and in drug design. rsc.orgmit.edu Computational modeling plays a crucial role in the rational design of these novel guanidine-containing compounds. nih.govacs.org

One of the key design principles is the use of the guanidinium group to enhance binding to biological targets, particularly those with anionic sites like carboxylates and phosphates. researchgate.netresearchgate.net The guanidinium cation can form strong hydrogen bonds and ionic interactions. researchgate.net Molecular docking studies are frequently used to predict the binding modes of guanidine derivatives with their targets. For instance, docking simulations have been used to position novel chalcone (B49325) guanidine derivatives into the colchicine (B1669291) binding site of tubulin to understand their probable inhibition mechanism. nih.gov

Another important design strategy involves creating "molecular glues" based on multivalent guanidinium interactions to modulate biomolecular functions. rsc.org These can be designed to adhere to biomolecules and influence their assembly and function. rsc.org

The design of novel guanidine-based dyes for applications such as dye-sensitized solar cells (DSSCs) is also guided by computational principles. nih.gov Density functional theory (DFT) and time-dependent DFT (TD-DFT) are used to predict the geometry, electronic structure, and optical properties of these dyes. nih.gov The goal is to optimize properties like the HOMO-LUMO energy gap to enhance light-harvesting efficiency. nih.gov

Table 2: Key Computational Approaches in Designing Guanidine-Containing Molecules

Computational MethodApplication in Molecular DesignReference
Molecular DockingPredicting the binding orientation and affinity of guanidine derivatives to biological targets like proteins and DNA. nih.govacs.org
Density Functional Theory (DFT)Optimizing the ground-state geometry and predicting the electronic structure of novel guanidine-based functional molecules. nih.gov
Time-Dependent DFT (TD-DFT)Evaluating the excited-state properties and absorption spectra of guanidine-containing dyes and chromophores. nih.gov
Molecular Dynamics (MD)Simulating the dynamic behavior and interactions of guanidinium-based molecules with biological membranes or other molecules. researchgate.net

This table summarizes the primary computational tools and their applications in the rational design of new molecules incorporating the guanidine functional group.

In the context of this compound, these design principles could be applied to develop new derivatives with specific functionalities. For example, the tert-butyl group can provide steric bulk and lipophilicity, which could be advantageous in designing molecules that can cross cell membranes. Computational studies could be used to model how modifications to the guanidine or tert-butyl group would affect properties such as binding affinity, selectivity, and transport capabilities.

Catalytic Science and Applications

1-Tert-butylguanidine Hydrochloride as an Organocatalytic Species

1-Tert-butylguanidine and its derivatives are recognized for their strong basicity and ability to act as organocatalysts. researchgate.netrsc.org Their catalytic utility has been systematically explored, focusing on their role in various organic transformations. nih.gov The structural diversity of guanidine (B92328) catalysts, which includes acyclic, monocyclic, and bicyclic types, has enabled a wide range of reactions to be carried out with high efficiency. rsc.org

Guanidines, including 1-tert-butylguanidine, are effective catalysts in acid-base catalyzed reactions due to their ability to facilitate proton transfer. youtube.com Their strong basicity allows them to deprotonate weakly acidic pronucleophiles, thereby activating them for subsequent reactions. nih.gov This catalytic action is central to various organic transformations, including condensation reactions and the synthesis of heterocyclic compounds.

For instance, immobilized guanidine bases have demonstrated excellent conversions and selectivities in the base-catalyzed epoxidation of electron-deficient alkenes and in the condensation of malonic acid with heptanal. rsc.org The catalytic cycle typically involves the deprotonation of a substrate by the guanidine, followed by the reaction of the resulting anion and subsequent protonation to regenerate the catalyst. researchgate.net

Table 1: Examples of Acid-Base Catalyzed Reactions with Guanidine Catalysts

Reaction TypeCatalystSubstratesProductKey FindingsReference
EpoxidationImmobilized GuanidineElectron-deficient alkenesEpoxidesExcellent conversions and selectivities. rsc.org rsc.org
CondensationImmobilized GuanidineMalonic acid, HeptanalCondensation productEfficient catalysis. rsc.org rsc.org
Aza-Henry ReactionChiral Guanidine–AmideIsatin-derived ketimine, Nitromethane (B149229)β-NitroamineReaction proceeds via a three-step mechanism involving deprotonation, C-C bond formation, and H-transfer. researchgate.net researchgate.net
CycloadditionFunctionalized Guanidinium-based Ionic LiquidsCO2, EpoxidesCyclic CarbonatesHigh propylene (B89431) oxide conversion in the absence of a co-catalyst. researchgate.net researchgate.net

Chiral guanidines and their salts have emerged as powerful catalysts in asymmetric synthesis, capable of inducing high levels of enantioselectivity and diastereoselectivity. rsc.orgnih.govresearchgate.net This is achieved through the introduction of chiral moieties onto the guanidine scaffold, which creates a chiral environment around the catalytic site.

The design of chiral guanidine catalysts has been a significant area of research, with various strategies employed to introduce chirality to the three nitrogen atoms of the guanidinyl group. nih.gov These chiral catalysts have been successfully applied in a variety of asymmetric reactions, including as chiral auxiliaries in both catalytic and stoichiometric amounts. nih.gov The combination of chiral guanidines with metal salts has further expanded their utility, enabling challenging transformations that are not possible with conventional catalysts. rsc.org

For example, chiral dicationic bis(guanidinium) catalysts have been developed for the oxidation of alkenes, achieving near-perfect enantioselectivity. semanticscholar.org The stereochemical outcome is often governed by non-covalent interactions, such as hydrogen bonding and ion pairing, between the chiral catalyst and the substrates in the transition state. researchgate.net

Mechanistic Roles of the Guanidinium (B1211019) Moiety in Catalysis

The guanidinium group plays a crucial role in catalysis, primarily through its ability to form strong hydrogen bonds and engage in ion pairing interactions. nih.gov This moiety can act as a hydrogen bond donor, activating substrates and stabilizing transition states. nih.govrsc.org

The guanidinium cation is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with anionic or neutral substrates. nih.govresearchgate.net This interaction is fundamental to its catalytic activity, as it can pre-organize substrates for reaction and stabilize charged intermediates and transition states. The electrostatic potential of the guanidinium cation shows a positive potential, indicating its ability to act as a hydrogen donor. nih.gov

In enzymatic systems, the guanidinium side chain of arginine residues is frequently involved in substrate recognition and catalysis through hydrogen bonding with negatively charged groups like phosphates, sulfates, and carboxylates. researchgate.netacs.org In synthetic systems, this principle is mimicked to achieve substrate activation. For example, in the hydrolysis of esters, the guanidinium group can stabilize the tetrahedral intermediate, thereby accelerating the reaction. nih.gov

The ability of the guanidinium moiety to form specific hydrogen-bonding patterns is a key feature that has been exploited in the design of artificial receptors and catalysts. nih.gov

This compound can be a component of synergistic or bifunctional catalytic systems, where the guanidinium moiety works in concert with other functional groups to promote a reaction. In such systems, the guanidinium group can act as a Brønsted acid to activate an electrophile, while a basic component of the catalyst or a co-catalyst activates a nucleophile.

Guanidine-based catalysts have been designed to contain both Lewis acidic and basic sites, allowing them to catalyze reactions like the cycloaddition of CO2 to epoxides without the need for a co-catalyst. researchgate.net Furthermore, the combination of chiral guanidines with metal complexes has led to the development of highly effective catalysts for a variety of transformations. rsc.orgsemanticscholar.org In these systems, the guanidine can act as a ligand for the metal center, and the resulting complex can exhibit unique catalytic properties. semanticscholar.org The introduction of different substituents on the guanidine can modulate its electronic and steric properties, thereby fine-tuning the catalytic activity of the metal complex. semanticscholar.org

Strategies for Catalyst Engineering and Immobilization

To enhance the practical utility of guanidine-based catalysts, significant efforts have been directed towards their engineering and immobilization. These strategies aim to improve catalyst stability, recyclability, and ease of separation from the reaction mixture.

Immobilization of guanidine catalysts onto solid supports is a common approach to achieve these goals. Various materials, including silica (B1680970) and polymers, have been used as supports. rsc.orgnih.gov For example, novel guanidine bases have been supported on silicas and Micelle Templated Silicas (MTS), demonstrating high efficiency and selectivity in base-catalyzed reactions. rsc.org Another approach involves the functionalization of magnetic nanoparticles with poly(guanidine-sulfonamide), creating a magnetically separable catalyst. nih.gov

Catalyst engineering also involves the rational design of the guanidine structure to optimize its catalytic performance. This can include the introduction of specific functional groups to enhance substrate binding or to create bifunctional catalysts. researchgate.net For instance, guanidine-based ionic liquids have been developed for CO2 capture and conversion, showcasing how structural modifications can lead to new applications. researchgate.net The synthesis of guanidine catalysts with well-defined structures, such as those derived from (R)-BINOL, allows for precise control over the catalyst's stereochemical environment, which is crucial for asymmetric catalysis. nih.gov

Development of Heterogeneous Guanidine Catalysts

The development of heterogeneous guanidine catalysts is driven by the principles of green chemistry, aiming to create systems that are easily separable, reusable, and minimize waste. rsc.orgmdpi.com This is typically achieved by immobilizing the guanidine moiety onto an insoluble solid support. The choice of support and the method of immobilization are crucial for the catalyst's stability, activity, and selectivity.

Common inorganic supports include silica (SiO₂), magnetic nanoparticles (e.g., γ-Fe₂O₃, Fe₃O₄), and mesoporous materials. rsc.orgrsc.orgacs.orgnih.govnih.gov Silica is widely used due to its high surface area, thermal and mechanical stability, and well-established surface chemistry. rsc.orgresearchgate.net Guanidines can be anchored to silica surfaces through several methods:

Covalent Grafting: This involves the chemical bonding of a guanidine derivative, often functionalized with a silane (B1218182) coupling agent, to the silica surface. For instance, 3-(N,N′-dicyclohexylguanidine)-propyltrimethoxysilane has been synthesized and grafted onto silica gel. rsc.org Similarly, tetramethylguanidine (TMG) has been covalently bonded to silica. researchgate.net

Sol-Gel Co-condensation: In this method, a guanidine-containing organosilane is co-condensed with a silica precursor like tetraethylorthosilicate (TEOS). rsc.orgresearchgate.netsilicycle.com This approach incorporates the catalytic sites directly into the silica framework, potentially leading to higher stability and loading. silicycle.com

Magnetic nanoparticles offer the advantage of easy separation from the reaction medium using an external magnet. nih.govnih.gov Guanidine derivatives can be attached to silica-coated magnetic nanoparticles, combining the catalytic activity of the guanidine with the magnetic separability of the core. nih.govnih.gov

These heterogeneous guanidine catalysts have demonstrated high efficiency in various reactions. For example, silica-supported dicyclohexylguanidine has been used for biodiesel production through soybean oil methanolysis, achieving conversions up to 98%. rsc.org Guanidine-functionalized magnetic silica particles have also been successfully employed in the microwave-assisted transesterification of waste oil. nih.gov Furthermore, silica-supported guanidines have shown excellent conversions and selectivities in the base-catalyzed epoxidation of electron-deficient alkenes and in condensation reactions. rsc.org

Table 1: Examples of Heterogeneous Guanidine Catalysts and Their Applications

Guanidine Derivative Support Material Reaction Catalyzed Conversion/Yield Reference(s)
Dicyclohexylguanidine Silica Gel Soybean Oil Methanolysis Up to 98% conversion rsc.org
Tetramethylguanidine Silica Gel Michael addition of nitromethane to cyclopentenone 98% yield researchgate.net
Guanidine Silica (MTS) Epoxidation of chalcone (B49325) >99% conversion rsc.org
Guanidine Silica (MTS) Condensation of malonic acid and heptanal 95% conversion rsc.org
Guanidine Derivatives Magnetic Silica Particles Transesterification of waste oil >70% FAME yield nih.gov
Guanidine γ-Fe₂O₃@CPTMS Synthesis of quinazolin-4(3H)-ones High yields nih.gov
Tetramethylguanidine Graphene Oxide Aldol reaction 97.3% conversion researchgate.net

Polymer-Supported and Other Supported Guanidine Catalytic Systems

In addition to inorganic materials, organic polymers are frequently used as supports for guanidine catalysts. Polystyrene is a common choice, offering a robust and versatile scaffold. Polystyrene-supported 1,1,3,3-tetramethylguanidine (B143053) (PS-TMG) has been shown to be an effective and versatile base catalyst, serving as a viable replacement for soluble bases in various synthetic processes, including esterification and amidation reactions. nih.gov The use of such polymer-supported catalysts simplifies product purification, as the catalyst can be removed by simple filtration. researchgate.net

The development of polymer-supported chiral guanidines is a significant area of research, aiming to create reusable catalysts for asymmetric synthesis. researchgate.net For example, chiral guanidines with an imidazolidine (B613845) skeleton have been immobilized on polystyrene and used to catalyze asymmetric Michael reactions, achieving moderate enantioselectivity. researchgate.netresearchgate.net

Guanidine-based organocatalysts have also been employed in ring-opening polymerization (ROP) for the synthesis of biodegradable polymers like polylactide (PLA). researchgate.netacs.orgnih.gov Guanidines such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can act as bifunctional catalysts, activating both the cyclic ester monomer and the alcohol initiator. acs.org The immobilization of these guanidine catalysts on polymer supports can facilitate their removal from the final polymer product, which is crucial for biomedical applications. nih.gov

Beyond traditional polymers, other materials have been explored as supports. Graphene oxide has been used to immobilize 1,1,3,3-tetramethylguanidine through hydrogen bonding, creating a highly active and selective heterogeneous catalyst for Aldol reactions. researchgate.net Covalent triazine frameworks (CTFs) are another class of porous organic polymers that can serve as supports for single-atom or molecular metal species, with guanidine-like nitrogen-rich structures providing anchoring sites. nih.gov

Table 2: Polymer-Supported and Other Supported Guanidine Catalysts

Guanidine Type Support Material Application Key Findings Reference(s)
1,1,3,3-Tetramethylguanidine (TMG) Polystyrene (PS) General base catalysis (esterification, amidation) Effective and versatile replacement for soluble bases. nih.gov
Chiral Imidazolidine-based Guanidine Polystyrene (PS) Asymmetric Michael reaction Moderate enantioselectivity in the Michael adduct. researchgate.netresearchgate.net
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) - (Homogeneous, basis for supported systems) Ring-Opening Polymerization (ROP) of lactide Fast and controlled polymerization with high end-group fidelity. acs.org
Guanidine-metal complexes - (Homogeneous, basis for supported systems) Ring-Opening Polymerization (ROP) of lactide High robustness against temperature and impurities. nih.gov
1,1,3,3-Tetramethylguanidine (TMG) Graphene Oxide Aldol reaction Superior conversion (97.3%) and selectivity (92.5%) compared to the homogeneous catalyst. researchgate.net

Advanced Analytical Methodologies for Compound Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for probing the molecular architecture of 1-tert-butylguanidine hydrochloride. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for structural confirmation.

In the ¹H NMR spectrum, the tert-butyl group gives rise to a characteristic sharp singlet peak, typically integrating to nine protons. The chemical shift of this peak is influenced by the electron-withdrawing effect of the adjacent nitrogen atom. The protons attached to the guanidinium (B1211019) nitrogen atoms are expected to appear as broad signals due to rapid chemical exchange and quadrupole broadening effects, and their chemical shifts can be sensitive to the solvent and concentration.

Expected ¹H NMR Chemical Shifts for this compound
Proton Type
tert-Butyl (C(CH₃)₃)
Guanidinium (NH/NH₂)
Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and concentration.
Expected ¹³C NMR Chemical Shifts for this compound
Carbon Type
Methyl (C(CH₃)₃)
Quaternary (C(CH₃)₃)
Guanidinium (C=N)
Chemical shifts are referenced to tetramethylsilane (TMS) and can vary based on solvent and concentration.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula.

Upon ionization, the 1-tert-butylguanidinium cation is the primary species observed. The fragmentation pattern in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway involves the loss of a methyl radical from the tert-butyl group, leading to a stable tertiary carbocation. Further fragmentation can occur through the loss of neutral molecules such as isobutene. The presence of the hydrochloride salt is not directly observed in the mass spectrum under typical conditions, as the analysis focuses on the cationic species.

Predicted Mass Spectrometry Data for 1-Tert-butylguanidinium Cation
Ion
[M]+ (1-tert-butylguanidinium cation)
[M - CH₃]+
[M - C₄H₈]+
m/z values are for the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. tcichemicals.com These methods are based on the principle that molecular bonds vibrate at specific frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the guanidinium group. The stretching vibrations of the N-H bonds typically appear as broad bands in the region of 3200-3400 cm⁻¹. The C=N stretching vibration of the guanidinium core gives a strong absorption band around 1600-1650 cm⁻¹. The presence of the tert-butyl group will be indicated by C-H stretching and bending vibrations. The hydrochloride salt form can influence the position and broadness of the N-H bands due to hydrogen bonding.

Raman spectroscopy provides complementary information. The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum. This can be particularly useful for analyzing the symmetric breathing modes of the guanidinium core.

Characteristic Vibrational Frequencies for this compound
Vibrational Mode
N-H stretching
C-H stretching (tert-butyl)
C=N stretching (guanidinium)
C-H bending (tert-butyl)
N-H bending
Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination. The choice of chromatographic method depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) for Purity and Compound Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile and polar compounds like this compound. Due to its polar and basic nature, specialized HPLC methods are required for effective retention and separation.

Reversed-phase HPLC with a C18 column can be challenging due to the high polarity of the guanidinium group, which can lead to poor retention. To overcome this, several strategies can be employed. Ion-pair chromatography is a common approach where a counter-ion (e.g., a long-chain alkyl sulfonate) is added to the mobile phase to form a neutral ion-pair with the cationic analyte, enhancing its retention on the non-polar stationary phase. hmdb.ca Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be used, which employs a polar stationary phase and a mobile phase with a high organic solvent content, providing good retention for highly polar compounds. Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, also offers a powerful tool for the analysis of such compounds.

The use of a suitable buffer in the mobile phase is crucial to control the ionization state of the analyte and ensure reproducible retention times. Detection is typically achieved using a UV detector, although the guanidinium group has a relatively weak chromophore. For higher sensitivity and specificity, a mass spectrometer can be coupled with the HPLC system (LC-MS).

Typical HPLC Parameters for the Analysis of this compound
Parameter
Column
Mobile Phase
Detection
Method parameters need to be optimized for specific applications.

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, this compound is a non-volatile salt and cannot be directly analyzed by GC. Therefore, a derivatization step is necessary to convert it into a volatile and thermally stable derivative.

Common derivatization strategies for guanidino compounds involve acylation or silylation of the amine groups. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create volatile derivatives that are amenable to GC analysis. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.

Once derivatized, the compound can be separated on a suitable GC column, typically a non-polar or medium-polarity column, and detected using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS).

Derivatization and GC Conditions for 1-Tert-butylguanidine
Parameter
Derivatizing Agent
Column
Injector Temperature
Oven Program
Detector
Conditions are illustrative and require optimization.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, offering distinct advantages over traditional High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). twistingmemoirs.com SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which endows it with properties of both a liquid and a gas. shimadzu.comchromatographyonline.com This supercritical fluid exhibits low viscosity and high diffusivity, enabling faster separations and higher efficiency compared to liquid chromatography. twistingmemoirs.comresearchgate.netresearchgate.net

The separation of highly polar compounds like this compound presents a significant challenge for traditional reversed-phase LC due to poor retention. SFC is particularly well-suited for such challenging separations. chromatographyonline.comgreenchemistrygroup.org While early SFC was limited to non-polar compounds, modern SFC incorporates the use of polar co-solvents (modifiers) like methanol (B129727) and additives such as acids, bases, or salts. chromatographyonline.comchromatographytoday.com The addition of these modifiers to the carbon dioxide mobile phase increases its elution strength, allowing for the effective analysis of a wide range of polar analytes, including ionic species. chromatographytoday.comnih.gov For basic compounds with high pKa values, like guanidines, additives are often essential for achieving good peak shape and retention. chromatographytoday.com

The versatility of SFC allows it to use stationary phases common to both normal-phase and reversed-phase LC, providing a broad and tunable selectivity for method development. nih.govnih.gov This makes SFC a highly orthogonal and complementary technique to LC, proving beneficial for analyzing complex samples. chromatographyonline.com Its application in the pharmaceutical industry is well-established for both chiral and achiral separations, impurity profiling, and high-throughput screening, valued for its speed and reduced environmental impact due to lower solvent consumption. twistingmemoirs.comshimadzu.comresearchgate.net

Table 1: Typical SFC Parameters for Polar Analyte Separation
ParameterTypical Condition/ValuePurpose/Rationale
Primary Mobile PhaseSupercritical CO₂Main solvent with low viscosity and high diffusivity for rapid separation. twistingmemoirs.com
Co-solvent (Modifier)Methanol, Ethanol, Acetonitrile (5-50%)Increases mobile phase polarity and elution strength for polar compounds. chromatographytoday.com
AdditiveAmmonium (B1175870) acetate, Ammonia, Formic acid (0.1-2%)Improves peak shape and solubility for ionic and highly polar basic/acidic analytes. chromatographytoday.com
Stationary PhaseSilica (B1680970), Diol, Amino, or other polar columnsProvides retention for polar compounds through hydrophilic or ionic interactions. nih.gov
Back Pressure> 80-100 barMaintains the CO₂ in a supercritical or subcritical state, preventing phase separation. researchgate.netchromatographytoday.com
TemperatureControlled, often below critical temperatureAffects fluid density and selectivity; lower temperatures can simplify retention behavior. nih.gov

Solid-State Characterization by X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. For ionic compounds like this compound, it elucidates the structure of the cation and anion and how they pack together in a crystal lattice.

While the specific crystal structure for the tert-butyl derivative is not detailed in the provided search results, extensive studies on the parent compound, guanidinium chloride, offer a robust model for understanding its solid-state characteristics. iucr.orgnih.govwikipedia.org Guanidinium chloride crystallizes in the orthorhombic space group Pbca. iucr.orgwikipedia.org The crystal structure is defined by a network of guanidinium cations and chloride anions linked by numerous N-H···Cl hydrogen bonds. wikipedia.org

The guanidinium cation itself is established to be planar, a result of the delocalization of the positive charge across the three nitrogen atoms. iucr.org In the crystal structure of guanidinium chloride, each chloride ion is coordinated by six nitrogen atoms from three different guanidinium ions. iucr.org This extensive hydrogen bonding network is a key feature that dictates the physical properties of the solid material. The determination of such a structure is crucial for understanding polymorphism, stability, and solubility.

Table 2: Representative Crystallographic Data for Guanidinium Chloride
ParameterValueReference
Chemical FormulaCH₆ClN₃ wikipedia.org
Crystal SystemOrthorhombic iucr.org
Space GroupPbca iucr.orgwikipedia.org
Lattice Constantsa=9.184 Å, b=13.039 Å, c=7.765 Å iucr.org
Key FeaturePlanar C(NH₂)₃⁺ cation iucr.org
Dominant InteractionN-H···Cl Hydrogen Bonding Network wikipedia.org

In Situ and Operando Analytical Techniques for Reaction Monitoring

The synthesis of guanidine (B92328) derivatives can be complex, sometimes involving competing reaction pathways or sensitive intermediates. nih.gov Traditional process control relies on isolating and analyzing samples at discrete time points, which may not capture the full dynamics of the reaction. In situ and operando analytical techniques, where analysis is performed directly within the reaction vessel in real-time, offer a much more detailed understanding of the chemical transformation as it occurs.

These advanced methodologies allow chemists to monitor the consumption of reactants, the formation of products, and the appearance and disappearance of any transient intermediates. This real-time data is invaluable for optimizing reaction conditions such as temperature, pressure, and reactant addition rates to maximize yield and minimize impurities. For the synthesis of this compound, this could involve monitoring the reaction of a tert-butyl-containing amine with a guanylating agent.

Several spectroscopic techniques can be adapted for in situ monitoring through the use of fiber-optic probes or flow cells. For instance, in situ Fourier Transform Infrared (FT-IR) spectroscopy can track changes in the vibrational modes of functional groups, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can provide detailed structural information over the course of the reaction. Chromatographic techniques can also be used for near-real-time analysis; for example, automated "walk-up" SFC systems are used in industrial settings for rapid reaction monitoring. researchgate.net Investigating reaction mechanisms, such as distinguishing between desired cycloadditions and undesired aza-Michael additions in certain guanidine syntheses, is a key application of these techniques. nih.gov

Table 3: Application of In Situ Techniques for Monitoring Guanidine Synthesis
TechniqueInformation MonitoredPotential Application in Synthesis of this compound
FT-IR SpectroscopyChanges in functional group vibrations (e.g., N-H, C=N).Tracking the conversion of a primary amine to the guanidinium group.
NMR SpectroscopyChanges in the chemical environment of specific nuclei (¹H, ¹³C).Quantifying reactant consumption and product formation; identifying intermediates.
Mass SpectrometryMass-to-charge ratio of reactants, products, and byproducts.Confirming product mass and detecting low-level impurities in real-time.
SFC/HPLCSeparation and quantification of all components in the reaction mixture.Automated sampling to track reaction progress and purity profile over time. researchgate.net

Synthesis and Functionalization of 1 Tert Butylguanidine Hydrochloride Derivatives

Directed Functionalization of the Guanidine (B92328) Core

Directed functionalization involves the precise and controlled introduction of new chemical moieties onto the guanidine scaffold. This control is essential for creating derivatives with specific, predetermined properties and functionalities.

Regioselective reactions are crucial for selectively modifying one nitrogen atom over others in the guanidine structure. In the synthesis of advanced nucleic acid analogs, the guanidine core is often built upon a precursor molecule. For instance, the synthesis of N-substituted Guanidine-bridged Nucleic Acid (GuNA) analogs involves the conversion of an amino group on a sugar moiety into a functionalized guanidine. oup.com This is achieved through the use of specific guanidinylation reagents.

A common strategy involves reacting a primary amine, such as the 2'-amino group of a modified nucleoside like 5'-O-(4,4'-dimethoxytrityl)-2'-amino-LNA-T, with an N-alkylated guanidinylating reagent. oup.com For example, to introduce a tert-butyl group, a reagent like N-tert-butyl-N',S-dimethylisothiourea can be employed. oup.com This reaction selectively introduces the N-tert-butylguanidine moiety onto the target nitrogen, demonstrating a high degree of regioselectivity. The reaction of a 2'-amino group with N,N',S-trimethylisothiourea or N-tert-butyl-N',S-dimethylisothiourea in a solvent like N,N-dimethylacetamide (DMA) effectively converts the amino group into the corresponding N,N'-dialkylguanidine. oup.com

Derivatives of 1-tert-butylguanidine have been successfully integrated into highly complex molecular architectures, most notably nucleic acids. This has led to the development of Guanidine-bridged Nucleic Acids (GuNAs), where an N-tert-butylguanidinium group is incorporated into a 2',4'-bridging structure on the sugar ring of a nucleotide. oup.comnih.gov This modification aims to enhance the therapeutic properties of oligonucleotides, such as their binding affinity to target RNA and their stability against enzymatic degradation. nih.govnih.gov

The synthesis of these complex conjugates begins with a modified nucleoside precursor, for example, 5'-O-(4,4'-dimethoxytrityl)-2'-amino-LNA-T. oup.com The 2'-amino group is first converted into the desired N-tert-butylguanidine moiety as described previously. oup.com Following this core functionalization, the 3'-hydroxyl group of the nucleoside is subjected to phosphitylation using reagents like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. oup.com This step yields the final phosphoramidite (B1245037) monomer, which is the key building block for automated solid-phase oligonucleotide synthesis. researchgate.netfujifilm.com The resulting GuNA[tBu]-modified phosphoramidite can then be incorporated at specific positions within a DNA or RNA sequence using standard synthesis protocols. nih.gov

Rational Design Principles for Derivative Libraries

The creation of derivative libraries is guided by rational design principles aimed at understanding and optimizing molecular interactions. By systematically altering the structure of the 1-tert-butylguanidine derivative, researchers can establish clear relationships between chemical structure and biological or chemical function.

A key aspect of rational design is understanding how structural changes affect the molecule's properties. In the context of GuNA-modified oligonucleotides, a clear relationship has been established between the size of the N-alkyl substituent on the guanidine bridge and the stability of the resulting nucleic acid duplex. oup.com

Research has shown that as the N-alkyl group becomes larger and more hydrophobic, the binding affinity of the modified oligonucleotide for its complementary RNA strand increases significantly. oup.com This trend is quantified by the change in melting temperature (ΔTm) per modification. The incorporation of bulky alkyl groups, such as isopropyl and tert-butyl, has been found to greatly increase the stability of the duplex formed by GuNA-modified oligonucleotides with their DNA or RNA complements. oup.com

Table 1: Impact of N-Alkyl Group Size on RNA Duplex Stability

N-Substituent on GuNAΔTm per modification (°C)
Hydrogen+5
Methyl+5
Ethyl+6
Isopropyl+7
Tert-butyl+8

This table illustrates the enhanced duplex-forming ability of GuNA-modified oligonucleotides as the steric bulk of the N-alkyl group on the guanidine bridge increases. Data sourced from a 2023 study on GuNA analogs. oup.com

The ultimate goal of rational design is to engineer derivatives for specific purposes, such as enhancing the binding of therapeutic oligonucleotides to their target mRNA. The incorporation of an N-tert-butylguanidinium group at the 2',4'-bridging position of a nucleotide is a prime example of such engineering. nih.gov This modification has been shown to dramatically enhance the duplex-forming ability of the oligonucleotide. oup.comnih.gov

The mechanism behind this enhancement has been elucidated through X-ray crystallography. oup.comoup.com Structural analysis revealed that the hydrophobic tert-butyl group binds to the minor groove of the DNA/RNA duplex. oup.comoup.com This interaction provides additional stabilization to the duplex structure, contributing to the observed increase in thermal stability (Tm). oup.com These findings indicate that designing substituent groups that can fit into the grooves of nucleic acid duplexes is a powerful strategy for increasing the duplex-forming ability of therapeutic oligonucleotides. oup.comnih.gov Furthermore, these tert-butyl modified oligonucleotides demonstrate high nuclease stability, another critical property for therapeutic applications. oup.com

Multi-Step Synthetic Strategies for Advanced Guanidine Conjugates

The creation of advanced conjugates incorporating the 1-tert-butylguanidine moiety often requires sophisticated, multi-step synthetic pathways. These strategies involve the careful orchestration of protection, activation, and coupling reactions to build the final complex molecule. A prominent example is the synthesis of phosphoramidite monomers for GuNA[tBu]-modified oligonucleotides. oup.comnih.gov

Precursor Synthesis: The process starts with a suitably protected and modified nucleoside, such as a 2'-amino-LNA-thymidine derivative, which serves as the scaffold. oup.com

Guanidinylation: The key functionalization step involves the regioselective conversion of the 2'-amino group into the target N-tert-butylguanidine. This is accomplished in a single step by reacting the amino precursor with a specific guanidinylating agent, for instance, N-tert-butyl-N',S-dimethylisothiourea, in a suitable solvent like DMA. oup.com

Phosphitylation: To make the modified nucleoside ready for oligonucleotide synthesis, the 3'-hydroxyl group is converted into a phosphoramidite. This is typically achieved by reacting the nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of an activator. oup.com This step is critical as it installs the reactive phosphorus group necessary for forming the phosphodiester backbone of the nucleic acid. fujifilm.com

Purification and Incorporation: The resulting GuNA[tBu]-phosphoramidite monomer is purified and can then be used in an automated DNA/RNA synthesizer. It is incorporated into an oligonucleotide sequence at desired positions, following a standard cycle of detritylation, coupling, capping, and oxidation/sulfurization. nih.govfujifilm.com

This multi-step approach allows for the precise and efficient construction of advanced biomolecular conjugates where the unique properties of the 1-tert-butylguanidine derivative are harnessed for specific functions. nih.gov

Materials Science Research Applications of Guanidinium Functionalized Systems

Incorporation of Guanidinium (B1211019) Moieties into Polymeric Frameworks

The integration of guanidinium groups into polymer structures imparts unique characteristics, such as enhanced antimicrobial activity and specific binding capabilities. researchgate.netrsc.org The delocalization of the positive charge in the guanidinium group often results in lower toxicity compared to other cationic groups like quaternary ammonium (B1175870) functionalities. researchgate.net This has driven the development of various synthetic strategies to create guanidinium-functionalized polymers for advanced material applications. researchgate.netresearchgate.net

A foundational step in creating guanidinium-functionalized polymers is the synthesis of suitable monomers. Various methods have been developed to produce monomers where the guanidine (B92328) group is incorporated.

One approach involves the reaction of compounds containing amino groups with guanidinating agents. For instance, monomeric salts like guanidine acrylate (B77674) and guanidine methacrylate (B99206) have been synthesized from the reaction of acrylic acids with guanidine. researchgate.net Another strategy is the creation of "click-suitable" penta-substituted guanidines. An example is the synthesis of 2-propinyl-1,1,3,3-tetramethylguanidine (TMG-Al) from commercially available materials at room temperature, which can then be incorporated into polymer backbones via click chemistry. rsc.org

Researchers have also developed methods for synthesizing guanidine-containing monomers of diallyl and acrylic nature for use in creating biocidal polymers. researchgate.net For specific applications, such as in nucleic acid mimics, complex guanidinium-containing building blocks, like phosphoramidite (B1245037) dimers, are synthesized for solid-phase synthesis. pnas.org

A variety of polymerization techniques are employed to construct guanidinium-functionalized polymers, each offering control over the final material's structure and properties.

Free-Radical Polymerization : This technique has been used for monomers like guanidine acrylate and methacrylate in aqueous solutions. researchgate.net The polymerization kinetics can be influenced by factors such as monomer concentration, with microheterogeneity appearing at higher concentrations due to interactions between guanidine groups and carboxyl groups of the polymer units. researchgate.net This method, developed at the Topchiev Institute of Petrochemical Synthesis RAS, can produce high molecular weight (≥1000 kDа) guanidine polymers and copolymers. researchgate.net

Polycondensation : This method is used to create polymers like polyhexamethylene guanidine hydrochloride (PHGC). The process involves reacting components like hexamethylenediamine (B150038) and guanidine hydrochloride at high temperatures in the melt, without a solvent. kpi.ua Further modification, such as cross-linking with epichlorohydrin, can be used to increase molecular weight and charge density. acs.orgacs.org

Click Chemistry : The copper-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click reaction," is a highly efficient method for fabricating antimicrobial materials. rsc.org This technique can be used to attach guanidine moieties to polymer backbones containing azide (B81097) groups, such as polyurethanes, providing precise control over the degree of functionalization. rsc.org It has also been used to synthesize guanidinium-side-chain functionalized polycarbodiimides. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP) : This technique is used to create polymers like poly(norbornene)-based functional polymers with guanidinium side chains. nih.gov

Ring-Opening Polymerization (ROP) : Organocatalytic ROP has been used to prepare guanidinium-functionalized polycarbonate random co-polymers. researchgate.net

The resulting polymers are characterized by their potent antimicrobial properties against a broad spectrum of bacteria, including Gram-positive and Gram-negative strains. rsc.orgresearchgate.net The mechanism often involves electrostatic attraction between the cationic guanidinium groups and the negatively charged bacterial cell membrane, leading to membrane disruption. researchgate.netnih.gov These polymers can be designed to be contact-killing and non-leaching, which reduces cytotoxicity and ensures long-term activity. rsc.org

Table 1: Polymerization Techniques for Guanidinium-Functionalized Polymers

Polymerization TechniqueMonomer/Precursor ExamplesResulting Polymer TypeKey Findings/PropertiesReferences
Free-Radical PolymerizationGuanidine acrylate, Guanidine methacrylatePoly(guanidine acrylate/methacrylate)Kinetics affected by monomer concentration; produces high molecular weight polymers. researchgate.netresearchgate.net
PolycondensationHexamethylenediamine, Guanidine hydrochloridePolyhexamethylene guanidine hydrochloride (PHGC)Can be performed in the melt; molecular weight can be increased by cross-linking. kpi.uaacs.orgacs.org
Click Chemistry (CuAAC)Azide-containing polymers, Alkyne-functionalized guanidinesGuanidinium-functionalized polyurethanes, polycarbodiimidesHighly efficient and offers precise control over functionalization; creates non-leaching antimicrobial materials. rsc.orgresearchgate.net
Ring-Opening Metathesis Polymerization (ROMP)Norbornene-based monomers with guanidinium groupsPoly(norbornene)-based polymersUsed for creating materials for applications like bacterial detection sensors. nih.gov

Advanced Nucleic Acid-Based Materials and 1-Tert-butylguanidine Modifications

Modifying oligonucleotides to enhance their therapeutic potential is a major focus of research. The incorporation of guanidinium groups, particularly those with bulky substituents like a tert-butyl group, has led to significant advances in duplex stability and molecular recognition.

The modification of oligonucleotides with guanidinium moieties has been shown to enhance their binding affinity and stability. For example, oligonucleotides with a 2'-O-[2-(guanidinium)ethyl] (2'-O-GE) modification exhibit increased binding to both RNA and duplex DNA. nih.govosti.gov

A particularly effective modification involves incorporating an N-tert-butylguanidinium group into a 2′,4′-bridging nucleic acid structure (GuNA). oup.comnih.govdntb.gov.uaresearchgate.net This modification dramatically enhances the duplex-forming ability of oligonucleotides. oup.comnih.govdntb.gov.uaresearchgate.netoup.com The thermal melting temperature (T_m), a measure of duplex stability, increases significantly with the size of the N-alkyl group on the guanidine moiety, with the tert-butyl group providing the most substantial stabilization. oup.com

X-ray crystal structures of self-complementary oligonucleotides modified with N-tert-butyl-N′-methylguanidine-bridged nucleic acids (GuNA[Me,tBu]) reveal that the enhanced stability is due to specific interactions between the N-tert-butyl group and the minor groove of the duplex. oup.comoup.com This demonstrates that substituents designed to fit into the grooves of a nucleic acid duplex can greatly increase its stability. oup.comnih.gov

Table 2: Impact of N-Alkyl Group Size on Duplex Stability (ΔT_m per modification)

Modification (GuNA analog)Increase in Melting Temperature (ΔT_m) per ModificationReference
N-H (GuNA[H])+5°C oup.com
N-Methyl (GuNA[Me])+5°C oup.com
N-Isopropyl (GuNA[iPr])+7°C oup.com
N-tert-butyl (GuNA[tBu])+8°C oup.com

While electrostatic interactions and hydrogen bonding are fundamental to nucleic acid structure, hydrophobic interactions also play a crucial role. nih.gov The hydrophobic effect can drive DNA condensation and stabilize complexes between DNA and other materials. nih.gov

In the context of modified oligonucleotides, the significant enhancement of duplex stability by the N-tert-butylguanidinium group is attributed in large part to hydrophobic interactions. oup.comnih.gov The bulky, nonpolar tert-butyl group fits into the hydrophobic environment of the duplex's minor groove, creating favorable van der Waals contacts and displacing water molecules. oup.comoup.com This interaction is a key driver for the observed increase in thermal stability. oup.comnih.govdntb.gov.uaresearchgate.net This finding highlights that designing hydrophobic substituents that fit precisely within the grooves of a duplex is a powerful strategy for developing highly stable nucleic acid-based materials for therapeutic and diagnostic applications. oup.comnih.govnih.gov

Supramolecular Assemblies and Self-Assembling Systems

The guanidinium group's capacity for strong and specific hydrogen bonding makes it an excellent functional unit for directing the formation of supramolecular assemblies and self-assembling systems.

Guanidinium-based surfactants, such as dodecylguanidine (B90949) hydrochloride, demonstrate a greater tendency to form assemblies compared to traditional surfactants like dodecyltrimethylammonium (B156365) chloride (DTAC). researchgate.netacs.org This increased formability is attributed to attractive forces and hydrogen bonding between the guanidinium headgroups, mediated by water molecules. researchgate.netacs.org This property allows for the creation of various aggregates like micelles and vesicles, which can be used as templates for synthesizing silica (B1680970) nanomaterials with diverse morphologies. researchgate.net

In more complex systems, novel self-assembly supramolecular structures have been created by mixing guanidinium salt-modified hyperbranched polyamidoamine (GS-h-PAMAM) with cationic acrylamide (B121943) copolymers. researchgate.net Furthermore, amphiphilic polymers based on natural products like borneol and functionalized with guanidine can self-assemble into nanoaggregates. nih.gov These structures can dissociate on the surface of bacterial biofilms, releasing smaller polymers that can penetrate and eradicate the biofilm, showcasing a sophisticated, stimuli-responsive behavior. nih.gov The intrinsic ionic nature of the guanidinium unit can also drive the self-exfoliation of ionic covalent organic nanosheets (iCONs) without external stimuli, a phenomenon supported by molecular dynamics simulations. acs.org

Development of Novel Functional Materials Beyond Biomolecules

The incorporation of guanidinium moieties, such as the 1-tert-butylguanidinium cation, into synthetic polymers and materials has led to the development of novel functional systems with applications extending beyond the realm of biomolecule recognition. These materials leverage the inherent properties of the guanidinium group to achieve specific functions, particularly in the field of antimicrobial materials.

Guanidinium-functionalized polymers have emerged as a significant class of antimicrobial agents. These polymers are designed to mimic the action of natural antimicrobial peptides, which often feature cationic charges and amphiphilic structures. The guanidinium groups provide the positive charge that facilitates interaction with the negatively charged cell membranes of bacteria. nih.govnih.gov

Key Research Findings:

Antimicrobial and Biofilm-Disrupting Polymers: Researchers have synthesized helical poly(phenyl isocyanide) polymers functionalized with guanidinium groups. These polymers demonstrate broad-spectrum antimicrobial activity. The mechanism of action involves the disruption of bacterial cell membranes and walls, leading to cell lysis. nih.gov In one study, helical polymers with guanidinium pendants were combined with vancomycin, showing a synergistic effect that overcame the intrinsic resistance of Gram-negative bacteria to the antibiotic. nih.gov The morphology of the bacteria treated with these polymers showed significant rupture and loss of integrity. nih.gov

Dynamic and Malleable Antibacterial Thermosets: A recent development involves the creation of dynamic covalent polymer networks based on a guanidine urea (B33335) supramolecular structure (GUAs). nih.gov These materials exhibit impressive mechanical properties, with a tensile strength of over 80 MPa, and possess potent antibacterial characteristics. The guanidinium component is integral to the material's ability to kill bacteria like E. coli and S. aureus effectively. nih.gov These thermosets are not only strong but also malleable, offering versatility in their application as antibacterial plastics. nih.gov

Influence of Polymer Structure: The effectiveness of guanidinium-functionalized materials can be tuned by altering the polymer's structure. For instance, the chirality of helical polymers has been shown to influence their antimicrobial efficacy, with left-handed helical conformations exhibiting faster action on bacterial cell membranes compared to their right-handed or racemic counterparts. nih.gov This highlights the potential for creating highly specific and potent antimicrobial materials through careful molecular design.

The research into these novel materials underscores the versatility of the guanidinium functional group in materials science. By covalently incorporating moieties like 1-tert-butylguanidinium into polymer backbones, scientists can create robust, functional materials with tailored properties for a variety of advanced applications.

Table 2: Research on Guanidinium-Functionalized Materials

Material Type Key Functional Group Primary Research Finding Application Reference
Helical Poly(phenyl isocyanide) Phenyl guanidinium Exhibits broad-spectrum antimicrobial activity and can disrupt pre-formed biofilms. Chirality influences efficacy. Advanced Antibiotics, Biofilm Ablation nih.gov
Dynamic Covalent Polymers Guanidine Urea Supramolecular Structure (GUAs) Creates strong, malleable thermosets with inherent, potent antibacterial properties against E. coli and S. aureus. Recyclable Antibacterial Plastics, High-Performance Materials nih.gov
Guanidinium-side-chain polycarbodiimides Guanidinium-triazole conjugate Offers significant antibacterial activity. The hydrophobic-hydrophilic balance affects antimicrobial and hemolytic properties. Antimicrobial Coatings, Wound Protection

Compound Index

Table 3: List of Chemical Compounds

Compound Name Molecular Formula
1,1'-Carbonyldiimidazole (CDI) C₇H₆N₄O
1-tert-butylguanidine hydrochloride C₅H₁₄ClN₃
2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (Barton's base) C₉H₂₁N₃
Ammonia NH₃
Arginine C₆H₁₄N₄O₂
Carbodiimide CH₂N₂
E. coli N/A
Hydrochloric acid HCl
N-tert-butyl-N',S-dimethylisothiourea C₇H₁₆N₂S
Phosgene (B1210022) COCl₂
S. aureus N/A
tert-Butylamine (B42293) C₄H₁₁N
Thiourea (B124793) CH₄N₂S
Vancomycin C₆₆H₇₅Cl₂N₉O₂₄

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1-tert-butylguanidine hydrochloride in laboratory settings?

  • Methodological Answer : Follow GHS-compliant guidelines for handling corrosive or reactive substances. Use impermeable gloves (e.g., nitrile) tested under NIOSH or EN 166 standards to prevent skin contact. Employ safety goggles with side shields and lab coats. In case of exposure, immediately rinse affected areas with water for ≥15 minutes and consult medical personnel. Store the compound in a cool, ventilated area away from incompatible materials (e.g., strong oxidizers) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the tert-butyl group (e.g., singlet at ~1.4 ppm for nine equivalent protons) and guanidine moiety (NH protons in DMSO-d6). Pair with Fourier-transform infrared spectroscopy (FTIR) to identify N–H stretching (3200–3500 cm⁻¹) and C=N vibrations (1650–1700 cm⁻¹). Cross-validate purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–230 nm .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document reaction parameters rigorously, including stoichiometry, solvent purity, temperature, and reaction time. For example, if synthesizing via tert-butyl chloride and guanidine, maintain anhydrous conditions to avoid hydrolysis. Provide detailed procedural steps in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency .

Advanced Research Questions

Q. How should researchers address contradictory biological activity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis comparing experimental variables such as cell lines, assay conditions (pH, temperature), and compound purity. Use statistical tools (e.g., ANOVA) to identify outliers. Validate results via orthogonal assays (e.g., fluorescence-based vs. colorimetric) and ensure batch-to-batch consistency using HPLC-mass spectrometry (HPLC-MS) .

Q. What strategies are recommended for identifying and characterizing unexpected byproducts during synthesis?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) to fragment unknown peaks detected in HPLC chromatograms. Compare fragmentation patterns with databases (e.g., NIST). For structural elucidation, isolate impurities via preparative chromatography and analyze via 2D NMR (e.g., COSY, HSQC). Document all findings in supplementary data to support mechanistic hypotheses .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in catalytic systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map reaction pathways (e.g., activation energies for nucleophilic substitutions). Validate models with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy). Compare computed intermediates with experimental NMR shifts to refine accuracy .

Q. What experimental design principles are critical for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design to test stability across pH 2–12 and temperatures (4–80°C). Analyze degradation products via accelerated stability testing (e.g., 40°C/75% relative humidity) and quantify remaining parent compound using validated HPLC methods. Apply Arrhenius kinetics to predict shelf-life .

Methodological Resources

  • Safety and Handling : Refer to GHS-aligned SDS sheets for tert-butyl derivatives and guanidine analogs .
  • Analytical Validation : Follow USP/Ph. Eur. guidelines for method validation, including specificity, linearity, and precision .
  • Data Reporting : Adhere to structured reporting frameworks (e.g., Beilstein Journal’s experimental section guidelines) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.